2,3-Dichloro-3'-pyrrolidinomethyl benzophenone
Description
Chemical Structure and Properties 2,3-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS No. 898770-76-8) is a benzophenone derivative characterized by two chlorine substituents at the 2- and 3-positions of one aromatic ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 3'-position of the adjacent ring. Its molecular formula is C₁₈H₁₇Cl₂NO, with a molecular weight of 334.24 g/mol .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYNEROAUNCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643217 | |
| Record name | (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-76-8 | |
| Record name | Methanone, (2,3-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-3’-pyrrolidinomethyl benzophenone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,3-Dichloro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzophenone Family
Key structural analogs include:
Key Observations :
- Heterocyclic Substituents: Pyrrolidinomethyl (saturated 5-membered ring) vs. morpholinomethyl (6-membered ring with oxygen) alters steric and electronic profiles. Morpholine derivatives exhibit higher polarity, influencing solubility and bioavailability .
- Biological Activity: Benzophenones with bulky hydrophobic groups (e.g., diphenyl or naphthyl) show stronger antibacterial activity (MIC: 0.5–8 µg/mL) compared to simpler benzophenones like A8–10 (MIC: 8–32 µg/mL) .
A. Photoinitiator Efficiency ()
Benzophenone derivatives generate radicals under UV light, enabling crosslinking in polymer systems. The target compound’s dichloro substituents may lower the activation wavelength compared to non-halogenated analogs, enhancing efficiency in photo-initiated reactions .
B. Antibacterial Activity ()
- MIC Values: Diphenyl-substituted benzophenones: MIC = 0.5–8 µg/mL (e.g., A11–15). Halogenated benzophenones (e.g., 2,3-dichloro derivatives): MIC = 8–32 µg/mL. Non-halogenated benzophenones: MIC > 256 µg/mL.
- Mechanistic Insight: While hydrophobic substituents improve membrane penetration, the dichloro-pyrrolidinomethyl combination in the target compound may limit correlation with specific enzyme inhibition (e.g., OpdB), unlike diphenyl analogs .
Physicochemical Properties
- LogP and Hydrophobicity: this compound: Estimated LogP ~4.5 (similar to 2,4-dichloro analog with XLogP3 = 4.6 ). Morpholinomethyl derivatives: Lower LogP due to oxygen’s polarity .
- Thermal Stability: Chlorine substituents increase thermal stability compared to hydroxylated benzophenones (e.g., BP-1, BP-3), which degrade faster under heat .
Biological Activity
2,3-Dichloro-3'-pyrrolidinomethyl benzophenone is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl2N
- Molecular Weight : 304.20 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to act through the following mechanisms:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the catabolism of substrates like tryptophan.
- Cell Signaling Modulation : By modulating pathways such as NF-κB and others, it can influence gene expression and cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have suggested that this compound may have potential anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses and cytokine production.
- Antimicrobial Properties : Preliminary investigations indicate potential efficacy against various microbial strains, although further studies are needed to confirm these effects.
Case Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. The IC50 values were determined to be within the nanomolar range, indicating potent activity against specific cancer types.
Case Study 2: Anti-inflammatory Mechanisms
A separate study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with varying doses of the compound. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
| Antimicrobial | Inhibits growth of various microbial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
